S-Nitrosopenicillamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Nitrosopenicillamine is a compound belonging to the class of S-nitrosothiols, which are known for their ability to release nitric oxide. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response . This compound is particularly notable for its stability and reactivity, making it a valuable tool in both research and therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Nitrosopenicillamine typically involves the nitrosation of penicillamine. This process can be carried out under acidic conditions using nitrous acid or sodium nitrite as the nitrosating agent . The reaction is generally performed at low temperatures to prevent the decomposition of the nitrosothiol group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitrosation reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: S-Nitrosopenicillamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides and other oxidized products.
Reduction: The nitrosothiol group can be reduced to release nitric oxide.
Substitution: It reacts with nucleophiles such as amines, thiols, and phosphines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents like ascorbate and thiols.
Substitution: Nucleophiles such as primary, secondary, and tertiary amines, as well as thiols and phosphines.
Major Products Formed:
Oxidation: Disulfides and other oxidized derivatives.
Reduction: Nitric oxide and the corresponding thiol.
Substitution: N-nitrosamines and other substituted products.
Wissenschaftliche Forschungsanwendungen
S-Nitrosopenicillamine has a wide range of applications in scientific research:
Wirkmechanismus
S-Nitrosopenicillamine exerts its effects primarily through the release of nitric oxide. The nitric oxide released from this compound can interact with various molecular targets, including:
Soluble Guanylyl Cyclase (sGC): Activation of sGC leads to the production of cyclic GMP, which mediates vasodilation and other physiological effects.
Proteins and Enzymes: Nitric oxide can modify proteins through S-nitrosylation, affecting their function and activity.
Cell Signaling Pathways: Nitric oxide influences various signaling pathways, including those involved in inflammation, apoptosis, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
S-Nitrosopenicillamine can be compared with other S-nitrosothiols, such as:
S-Nitrosoglutathione (GSNO): Another nitric oxide donor with similar properties but different stability and reactivity profiles.
S-Nitrosocysteine (CysNO): Known for its role in protein S-nitrosylation and signaling.
S-Nitrosocaptopril: A nitric oxide donor with potential therapeutic applications in cardiovascular diseases.
Uniqueness: this compound is unique due to its high stability and reactivity, making it a versatile tool in both research and therapeutic contexts. Its ability to release nitric oxide under controlled conditions allows for precise modulation of nitric oxide levels in various applications .
Eigenschaften
CAS-Nummer |
73466-15-6 |
---|---|
Molekularformel |
C5H10N2O3S |
Molekulargewicht |
178.21 g/mol |
IUPAC-Name |
(2S)-2-amino-3-methyl-3-nitrososulfanylbutanoic acid |
InChI |
InChI=1S/C5H10N2O3S/c1-5(2,11-7-10)3(6)4(8)9/h3H,6H2,1-2H3,(H,8,9)/t3-/m0/s1 |
InChI-Schlüssel |
QLPXHECKUSZTMH-VKHMYHEASA-N |
Isomerische SMILES |
CC(C)([C@H](C(=O)O)N)SN=O |
Kanonische SMILES |
CC(C)(C(C(=O)O)N)SN=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.